2-(Propan-2-yl)-4,5,6,7-tetrahydro-2H-indazole-3-carbaldehyde
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Overview
Description
2-(Propan-2-yl)-4,5,6,7-tetrahydro-2H-indazole-3-carbaldehyde is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring. This particular compound is characterized by the presence of an isopropyl group and an aldehyde functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)-4,5,6,7-tetrahydro-2H-indazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an isopropyl-substituted hydrazine with a suitable aldehyde or ketone, followed by cyclization to form the indazole ring. The reaction conditions often require the use of acidic or basic catalysts and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents are selected to optimize the reaction conditions and minimize by-products. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yl)-4,5,6,7-tetrahydro-2H-indazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The isopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various reagents, including halogens and nucleophiles, can be used to introduce new functional groups.
Major Products
Oxidation: 2-(Propan-2-yl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid.
Reduction: 2-(Propan-2-yl)-4,5,6,7-tetrahydro-2H-indazole-3-methanol.
Substitution: Products depend on the specific substituents introduced.
Scientific Research Applications
2-(Propan-2-yl)-4,5,6,7-tetrahydro-2H-indazole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Propan-2-yl)-4,5,6,7-tetrahydro-2H-indazole-3-carbaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets such as proteins or nucleic acids. The aldehyde group can form covalent bonds with nucleophilic sites on target molecules, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: An organic compound with a similar structure but different functional groups.
Thiophene Derivatives: Compounds with a five-membered ring containing sulfur, used in similar applications.
Uniqueness
2-(Propan-2-yl)-4,5,6,7-tetrahydro-2H-indazole-3-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in synthesis. Its ability to undergo various chemical transformations makes it a valuable intermediate in the development of new compounds.
Properties
Molecular Formula |
C11H16N2O |
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Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-propan-2-yl-4,5,6,7-tetrahydroindazole-3-carbaldehyde |
InChI |
InChI=1S/C11H16N2O/c1-8(2)13-11(7-14)9-5-3-4-6-10(9)12-13/h7-8H,3-6H2,1-2H3 |
InChI Key |
PLFJXBKNGXGSSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C2CCCCC2=N1)C=O |
Origin of Product |
United States |
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